molecular formula C8H5ClN2O B1418778 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde CAS No. 1159982-12-3

3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

Cat. No.: B1418778
CAS No.: 1159982-12-3
M. Wt: 180.59 g/mol
InChI Key: ACESLXZSSPOILO-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a versatile chlorinated aromatic aldehyde that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This multifunctional heteroaromatic compound features an electron-rich pyrrolopyridine scaffold, which is a privileged structure in the design of biologically active molecules. The presence of both a chloro substituent and a formyl group on the fused ring system provides two distinct handles for selective derivatization via cross-coupling reactions and nucleophilic addition, making it a key building block for the construction of compound libraries. The pyrrolo[2,3-b]pyridine core is a known pharmacophore found in inhibitors of various protein kinases, making this compound particularly valuable for developing potential therapeutics in oncology. Researchers utilize this aldehyde in the synthesis of Schiff bases, hydrazones, and other condensed heterocyclic systems, which can be screened for a range of biological activities. As a solid material, it requires storage in an inert atmosphere at 2-8°C to maintain stability. This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications. The structural analogs of this compound, such as the 5-chloro and 4-chloro isomers, are documented in scientific literature and commercial catalogs, underscoring the relevance of this chemical scaffold in industrial and academic research settings.

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACESLXZSSPOILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672263
Record name 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-12-3
Record name 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde typically involves multi-step processes One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit notable anticancer activities. For instance, studies have shown that modifications at specific positions of the pyrrolo[2,3-b]pyridine scaffold can significantly enhance cytotoxicity against cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Notes
Compound AOvarian5.5High selectivity
Compound BBreast10.2Moderate selectivity

One study highlighted that structural modifications at the 4-position of a pyrrolo[2,3-b]pyridine derivative led to enhanced anticancer activity while minimizing toxicity to non-cancerous cells .

Antiviral Activity

The antiviral potential of pyrrolo[2,3-b]pyridine derivatives has also been explored. Compounds exhibiting anti-HIV activity were identified, with some derivatives showing effective inhibition of HIV replication at low concentrations (EC50 <10 µM). The structure-activity relationship emphasized that specific substituents significantly influenced antiviral efficacy .

Antimicrobial Activity

In vitro studies demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that certain modifications could enhance antibacterial potency significantly.

Bacterial StrainMIC (µM)Activity
Staphylococcus aureus15Moderate
Candida albicans20Moderate

Synthetic Methodologies

The synthesis of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde typically involves various chemical reactions including Vilsmeier-Haack reactions and cyclization processes. These methods allow for the introduction of functional groups that enhance biological activity and facilitate further chemical modifications.

Immunomodulatory Effects

Recent studies have identified pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 (JAK3), which plays a crucial role in inflammatory and immune responses. The introduction of specific substituents has been shown to increase JAK3 inhibitory activity significantly, making these compounds promising candidates for treating immune-related diseases such as organ transplantation .

Neurological Disorders

Pyrrolo[2,3-b]pyridine derivatives have also been explored for their potential effects on neurological disorders. Their ability to modulate signaling pathways involved in neuroinflammation suggests they could be beneficial in treating conditions like multiple sclerosis or Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A clinical study evaluated a series of pyrrolopyridine derivatives for their cytotoxic effects on ovarian cancer cells. One compound demonstrated significant cytotoxicity with an IC50 value of 5 µM, highlighting the importance of structural modifications at the 4-position for enhancing anticancer activity while minimizing toxicity to healthy cells .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of various pyrrolo[2,3-b]pyridine derivatives against HIV-1. The most active compound exhibited an EC50 value of 1.65 µM and a therapeutic index of 7.98, indicating its potential as an effective antiviral agent .

Mechanism of Action

The mechanism by which 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde exerts its effects, particularly as a kinase inhibitor, involves binding to the active site of the target kinase. This binding inhibits the kinase’s activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound’s structure allows it to interact with key residues in the kinase’s active site, leading to effective inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, and heterocyclic frameworks. Key differences in physical properties, synthesis, and applications are highlighted.

Substituent Position Isomers

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 958230-19-8)

    • Structural Difference : Chloro and carbaldehyde groups at positions 4 and 5, respectively, versus 3 and 4 in the target compound.
    • Physical Properties : Same molecular formula (C₈H₅ClN₂O) but distinct boiling point and density due to altered substituent positioning .
    • Synthesis : Prepared via methods analogous to anti-HCV intermediates, emphasizing the role of substituent placement in biological activity .
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1015610-39-5)

    • Structural Difference : Chloro at position 5 vs. 3.
    • Physical Properties : Boiling point 363.4°C at 760 mmHg, density 1.5 g/cm³, differing significantly from the target compound due to altered molecular packing .

Functional Group Variants

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 918515-16-9)

    • Functional Group : Carbonitrile (C≡N) at position 3 vs. carbaldehyde.
    • Reactivity : The electron-withdrawing nitrile group reduces electrophilicity compared to the carbaldehyde, limiting its utility in nucleophilic additions .
  • 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

    • Functional Group : Trifluoromethyl (-CF₃) at position 3.
    • Impact : Enhanced lipophilicity and metabolic stability, making it more suitable for CNS-targeting pharmaceuticals .

Heterocyclic Framework Analogues

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
    • Structural Difference : Pyrimidine ring instead of pyridine.
    • Crystal Structure : Planar geometry with N-H⋯N hydrogen bonds forming 2D networks, influencing solubility and crystallinity .
    • Applications : Key intermediate in anti-HCV drug synthesis, suggesting that heterocycle choice affects biological target specificity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Positions) Boiling Point (°C) Density (g/cm³) Key Applications
3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Not provided C₈H₅ClN₂O Cl (3), CHO (4) Data not available Data not available Pharmaceutical intermediates
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 958230-19-8 C₈H₅ClN₂O Cl (4), CHO (5) Not reported Not reported Anti-HCV drug synthesis
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 1015610-39-5 C₈H₅ClN₂O Cl (5), CHO (4) 363.4 1.5 Material science
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 918515-16-9 C₈H₄ClN₃ Cl (4), CN (3) Not reported Not reported Electrophilic coupling

Research Implications

  • Pharmaceuticals : The carbaldehyde group’s reactivity makes the target compound preferable for prodrug design, while trifluoromethyl analogs are prioritized for metabolic stability .
  • Materials Science : Substituent positioning (e.g., 3 vs. 5-chloro) influences intermolecular interactions, as seen in crystal packing patterns of related compounds .

Biological Activity

3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde is a heterocyclic organic compound with significant biological activity, particularly in the realm of medicinal chemistry. Characterized by a pyrrole fused to a pyridine ring, this compound has garnered attention for its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆ClN₂O
  • Molecular Weight : 174.6 g/mol
  • Structure : The compound features a chloro substituent and an aldehyde functional group, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) and protein kinases. These activities are crucial for modulating cellular signaling pathways involved in cancer progression.

Key Biological Activities

  • Cancer Therapy :
    • Inhibition of FGFRs : Derivatives of this compound have shown potent inhibitory effects against FGFR1, FGFR2, and FGFR3. These receptors are often overexpressed in various tumors, making them attractive targets for cancer treatment .
    • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, thereby reducing tumor growth and proliferation.
  • Antimicrobial Activity :
    • Some studies have indicated that derivatives of pyrrolo[2,3-B]pyridine compounds exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited .
  • Neuroprotective Effects :
    • Research has suggested that related compounds may possess neuroprotective properties, potentially useful in treating diseases affecting the nervous system .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling:

  • FGFR Inhibition : By binding to FGFRs, the compound disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.
  • Protein Kinase Modulation : The compound also inhibits various protein kinases involved in critical cellular processes, further contributing to its potential as an anticancer agent .

Case Study 1: FGFR Inhibition

A study reported that a derivative of 3-Chloro-1H-pyrrolo[2,3-B]pyridine exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This study demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .

Case Study 2: Antimicrobial Activity

In another investigation focusing on related compounds, certain derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Candida albicans. Results indicated moderate activity with MIC values below 10 µM for the most effective derivatives .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EffectivenessReference
This compoundFGFR InhibitionIC50 = 7 nM (FGFR1)
Pyrrolo[3,4-c]pyridine DerivativesAntimicrobialMIC < 10 µM
Pyrrolo[3,4-c]pyridine DerivativesNeuroprotectiveModerate Effect

Q & A

Q. What are the established synthetic routes for 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde?

A common approach involves microwave-assisted coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) to facilitate regioselective cyclization. For example, similar pyrrolopyridine derivatives are synthesized via reactions in DMF with aryl acetylenes under controlled microwave conditions, followed by column chromatography purification . The aldehyde group is typically introduced via formylation or oxidation steps, though specific protocols depend on precursor availability.

Q. How is the structural identity of this compound validated?

Structural confirmation relies on NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For instance, analogous compounds show distinct aromatic proton signals in ¹H NMR (δ 8.5–9.5 ppm for pyrrole/pyridine protons) and carbonyl carbons near δ 190 ppm in ¹³C NMR . Mass spectra often exhibit [M+H]⁺ peaks matching calculated molecular weights within 3 ppm error .

Q. What is the reactivity profile of the aldehyde group in this compound?

The aldehyde moiety participates in nucleophilic additions (e.g., forming Schiff bases with amines) and serves as an electrophile in multicomponent reactions. For example, carbaldehyde derivatives in related pyrrolopyridines undergo condensation with hydrazines or active methylene compounds to generate heterocyclic scaffolds .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves tuning reaction parameters:

  • Catalyst loading : Reducing Pd catalyst to 2–5 mol% minimizes cost while maintaining efficiency .
  • Microwave parameters : Adjusting temperature (120–150°C) and irradiation time (30–60 min) improves cyclization .
  • Purification : Gradient elution in column chromatography (hexane/EtOAc) enhances separation of regioisomers .

Q. How are byproducts managed during synthesis?

Common byproducts (e.g., dehalogenated or dimerized species) are mitigated by:

  • Stoichiometric control : Limiting excess reagents like aryl acetylenes .
  • Additives : Using molecular sieves to absorb water in moisture-sensitive steps .
  • Analytical monitoring : TLC or HPLC tracks reaction progress, enabling early termination to avoid side reactions .

Q. What computational methods predict the compound’s kinase inhibition potential?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinase ATP-binding pockets. QSAR studies using descriptors like LogP and polar surface area correlate structural features with inhibitory activity . For example, chloro and aldehyde groups enhance binding affinity to hydrophobic kinase domains .

Q. How are conflicting spectroscopic data resolved?

Discrepancies in NMR or MS data are addressed via:

  • 2D NMR : HSQC and HMBC clarify ambiguous proton-carbon correlations .
  • X-ray crystallography : Single-crystal analysis definitively assigns regiochemistry, as seen in related pyrrolopyrimidines .
  • Isotopic labeling : ¹⁵N or ¹³C-labeled precursors confirm nitrogen/carbon connectivity .

Q. What strategies enable regioselective functionalization of the pyrrolopyridine core?

Regioselectivity is controlled by:

  • Directing groups : Chloro substituents at the 3-position direct electrophilic substitution to the 5-position .
  • Protecting groups : Temporary protection of the aldehyde (e.g., as an acetal) allows selective modification of other sites .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation .
  • Solvent : DMSO or DMF solutions are stable for ≤1 week; prolonged storage leads to dimerization .

Q. What role does this compound play in multicomponent reactions (MCRs)?

The aldehyde group acts as an electrophilic component in MCRs like the Ugi or Hantzsch reactions. For example, it can condense with amines and ketones to form polycyclic hybrids, enhancing biological activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Reactant of Route 2
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3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

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